16‑ to 32‑Fold Potency Gain Over First‑Generation Diamine Compound 1 Across Three Bacterial Species
Antibacterial agent 201 (Compound 3) exhibited a 16‑fold lower MIC99 against S. aureus RN4220 (2.0 ± 0.8 μg/mL) compared to the first‑generation diamine Compound 1 (32 ± 2.4 μg/mL) in the same microbroth dilution assay [1]. Against P. aeruginosa PAO1, the improvement was 32‑fold (8.1 ± 1.6 vs. 256 ± 6.3 μg/mL), and against E. coli ANS1, 16‑fold (2.2 ± 1.1 vs. 32 ± 3.3 μg/mL) [1]. Against five MRSA clinical isolates representing SPA types 1, 2, 7, 15, and 59, MIC99 values were uniformly 1–2 μg/mL [1].
| Evidence Dimension | MIC99 (μg/mL) |
|---|---|
| Target Compound Data | S. aureus RN4220: 2.0 ± 0.8; P. aeruginosa PAO1: 8.1 ± 1.6; E. coli ANS1: 2.2 ± 1.1; MRSA isolates: 1–2 |
| Comparator Or Baseline | Compound 1: S. aureus 32 ± 2.4; P. aeruginosa 256 ± 6.3; E. coli 32 ± 3.3 |
| Quantified Difference | 16‑fold (S. aureus), 32‑fold (P. aeruginosa), 16‑fold (E. coli) |
| Conditions | Microbroth dilution, CLSI guidelines, 37 °C, overnight incubation, 96‑well plate |
Why This Matters
Substituting Compound 3 with an earlier analog would require >10‑fold higher concentrations, directly increasing cost, formulation complexity, and potential off‑target effects.
- [1] Wang B, Pachaiyappan B, Gruber JD, Schmidt MG, Zhang YM, Woster PM. Antibacterial Diamines Targeting Bacterial Membranes. J Med Chem. 2016;59(7):3140-3151. doi:10.1021/acs.jmedchem.5b01912 View Source
